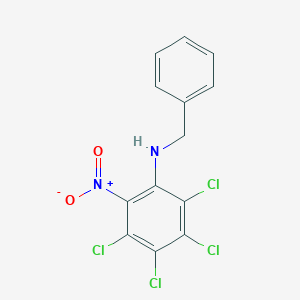

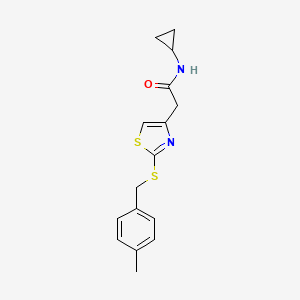

![molecular formula C17H15ClF3NO3 B2921861 Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate CAS No. 882747-17-3](/img/structure/B2921861.png)

Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate is a synthetic compound recognized for its notable chemical properties and applications across various scientific domains. This compound is characterized by its complex structure, which incorporates a combination of pyridine, phenoxy, and propanoate groups, providing it with unique chemical and physical characteristics.

Mécanisme D'action

Target of Action

The primary target of Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate, also known as haloxyfop-P-methyl, is the enzyme acetyl-CoA carboxylase (EC 6.4.1.2) . This enzyme plays a crucial role in fatty acid biosynthesis, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA.

Mode of Action

Haloxyfop-P-methyl acts as an inhibitor of acetyl-CoA carboxylase . It interferes with the action of this enzyme, thereby disrupting the synthesis of fatty acids in the target organisms. This compound is a proherbicide, which means it undergoes chemical conversion after administration to become the active herbicide .

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase by haloxyfop-P-methyl affects the fatty acid biosynthesis pathway. This disruption leads to a deficiency in essential fatty acids in the target organisms, affecting cell membrane integrity and function, and ultimately leading to the death of the organism .

Pharmacokinetics

This suggests that it is likely absorbed and metabolized (via hydrolysis of the methyl ester) to form the active herbicide .

Result of Action

The result of haloxyfop-P-methyl’s action is the disruption of normal cellular functions in the target organisms due to the inhibition of fatty acid synthesis. This leads to the death of the organism, making haloxyfop-P-methyl an effective herbicide .

Analyse Biochimique

Biochemical Properties

Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate interacts with various enzymes and proteins. It is known to interfere with the action of acetyl-CoA carboxylase (EC 6.4.1.2), an enzyme involved in lipid metabolism . The nature of these interactions is complex and involves various biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate is synthesized through a series of carefully orchestrated chemical reactions. One common synthetic route involves the reaction between 3-chloro-5-(trifluoromethyl)-2-pyridinemethanol and 4-bromo-phenoxypropanoic acid in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound often employs continuous flow chemistry techniques to ensure efficient and scalable synthesis. The use of automated reactors allows precise control over reaction conditions, such as temperature and pressure, thereby optimizing yield and purity. Catalysts and co-solvents might be introduced to enhance reaction rates and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate can undergo oxidation reactions, typically leading to the formation of corresponding acids or aldehydes.

Reduction: : It can be reduced under specific conditions to yield alcohols or hydrocarbons.

Substitution: : Nucleophilic substitution reactions are common, especially involving the pyridine ring or the ester group.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Nucleophiles: : Sodium methoxide (NaOCH3), Ammonia (NH3)

Major Products

Oxidation and reduction reactions yield a range of products including carboxylic acids, aldehydes, alcohols, and hydrocarbons. Substitution reactions often produce derivatives with varied functional groups enhancing the compound's versatility.

Applications De Recherche Scientifique

Chemistry

In chemistry, Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate is frequently utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable reagent in organic synthesis.

Biology

In biological research, this compound is investigated for its potential role in biochemical pathways and cellular processes. It is used in studies exploring enzyme interactions and receptor binding due to its specific molecular structure.

Medicine

Medically, this compound is being studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and anti-cancer properties. Its interactions with biological targets are a focal point in pharmaceutical research.

Industry

In industrial applications, this compound serves as a precursor for the production of agrochemicals and specialty chemicals. Its unique chemical properties contribute to the development of products with specific desired characteristics.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(4-{[3-chloro-5-methyl-2-pyridinyl]methyl}phenoxy)propanoate: : This compound shares a similar structure but lacks the trifluoromethyl group, which can affect its reactivity and biological activity.

Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetate: : This analogue has a different ester group, potentially altering its physicochemical properties and applications.

Unique Properties

What sets Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate apart from similar compounds is its trifluoromethyl group. This functional group contributes to its distinctive reactivity profile and biological activity, making it a compound of considerable interest in both research and industrial contexts.

This should give you a comprehensive understanding of this compound! Anything else you'd like to dive into?

Propriétés

IUPAC Name |

methyl 2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO3/c1-10(16(23)24-2)25-13-5-3-11(4-6-13)7-15-14(18)8-12(9-22-15)17(19,20)21/h3-6,8-10H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKDDWIJMSTEKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

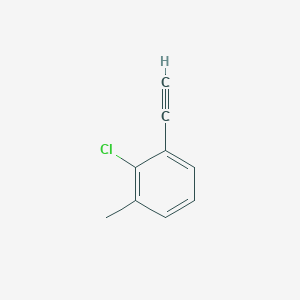

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)acetamide](/img/structure/B2921778.png)

![4-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2921781.png)

![1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2921784.png)

![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2921788.png)

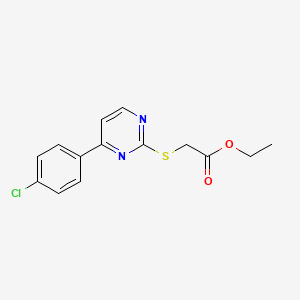

![5-Methyl-2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2921789.png)

![Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester](/img/structure/B2921792.png)

![2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2921795.png)

![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)

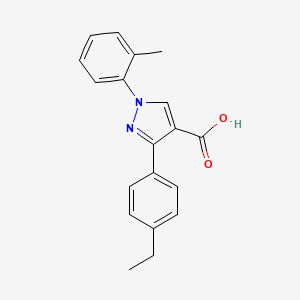

![N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2921801.png)